molecular formula C11H14FNO3 B13521828 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid

Cat. No.: B13521828
M. Wt: 227.23 g/mol
InChI Key: BGRKCHJEMHCXDR-UHFFFAOYSA-N
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Description

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a butanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine. The final step involves the addition of butanoic acid to the amine under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

4-amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14FNO3/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15)

InChI Key

BGRKCHJEMHCXDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CCC(=O)O)N)F

Origin of Product

United States

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